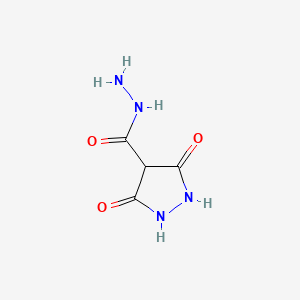
3,5-Dioxopyrazolidine-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dioxopyrazolidine-4-carbohydrazide is a heterocyclic compound characterized by a pyrazolidine ring with two keto groups at positions 3 and 5, and a carbohydrazide group at position 4
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dioxopyrazolidine-4-carbohydrazide typically involves the reaction of monohydrazides of 2-R-4-methyl-4-cyclohexene-1,1-dicarboxylic acids with ethoxymethylenemalonic acid diethyl ester. This reaction leads to the formation of N-(2,2-diethoxycarbonylethylenyl)hydrazides, which are then acylated by the anhydrides of trifluoroacetic and acetic acids to yield derivatives of 3,5-dioxopyrazolidine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions: 3,5-Dioxopyrazolidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions, particularly at the carbohydrazide group, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
科学的研究の応用
作用機序
The mechanism of action of 3,5-Dioxopyrazolidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
類似化合物との比較
3,5-Diamino-1H-pyrazole-4-carbohydrazide: This compound shares a similar pyrazole ring structure but with amino groups instead of keto groups.
5-Oxopyrazoline: Another related compound with a similar ring structure but differing in the position and nature of substituents.
Uniqueness: 3,5-Dioxopyrazolidine-4-carbohydrazide is unique due to its specific arrangement of keto and carbohydrazide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C4H6N4O3 |
|---|---|
分子量 |
158.12 g/mol |
IUPAC名 |
3,5-dioxopyrazolidine-4-carbohydrazide |
InChI |
InChI=1S/C4H6N4O3/c5-6-2(9)1-3(10)7-8-4(1)11/h1H,5H2,(H,6,9)(H,7,10)(H,8,11) |
InChIキー |
MIEMWOKDONFVGF-UHFFFAOYSA-N |
正規SMILES |
C1(C(=O)NNC1=O)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


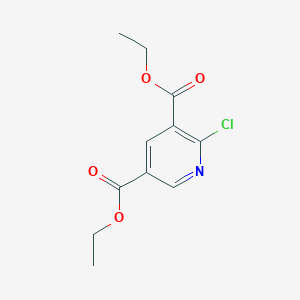
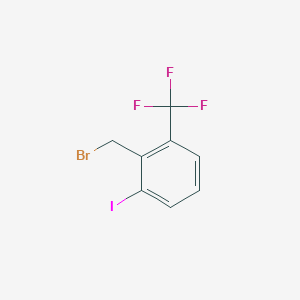
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15204119.png)

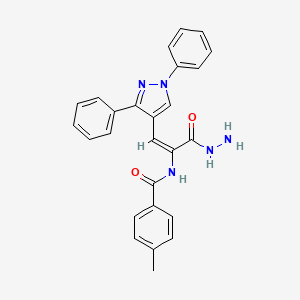
![13-methoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B15204132.png)


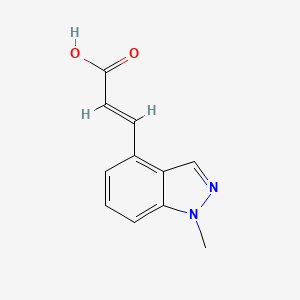
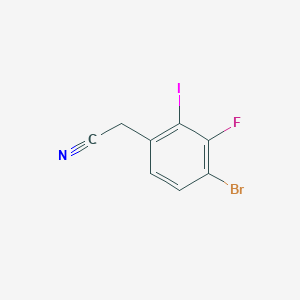
![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)
![tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15204171.png)
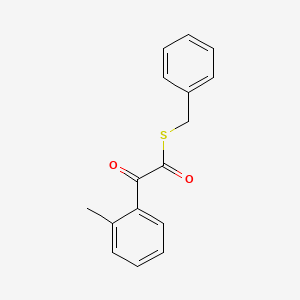
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B15204179.png)
